

Inarigivir Ammonium's Effect on HBV cccDNA: A Technical Guide

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Compound of Interest

Compound Name: *Inarigivir ammonium*

Cat. No.: *B8198286*

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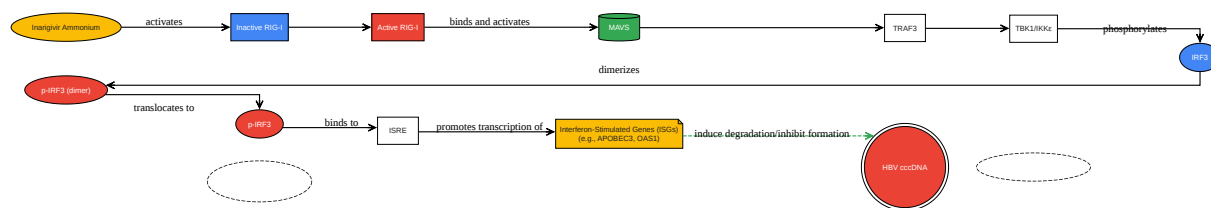
For Researchers, Scientists, and Drug Development Professionals

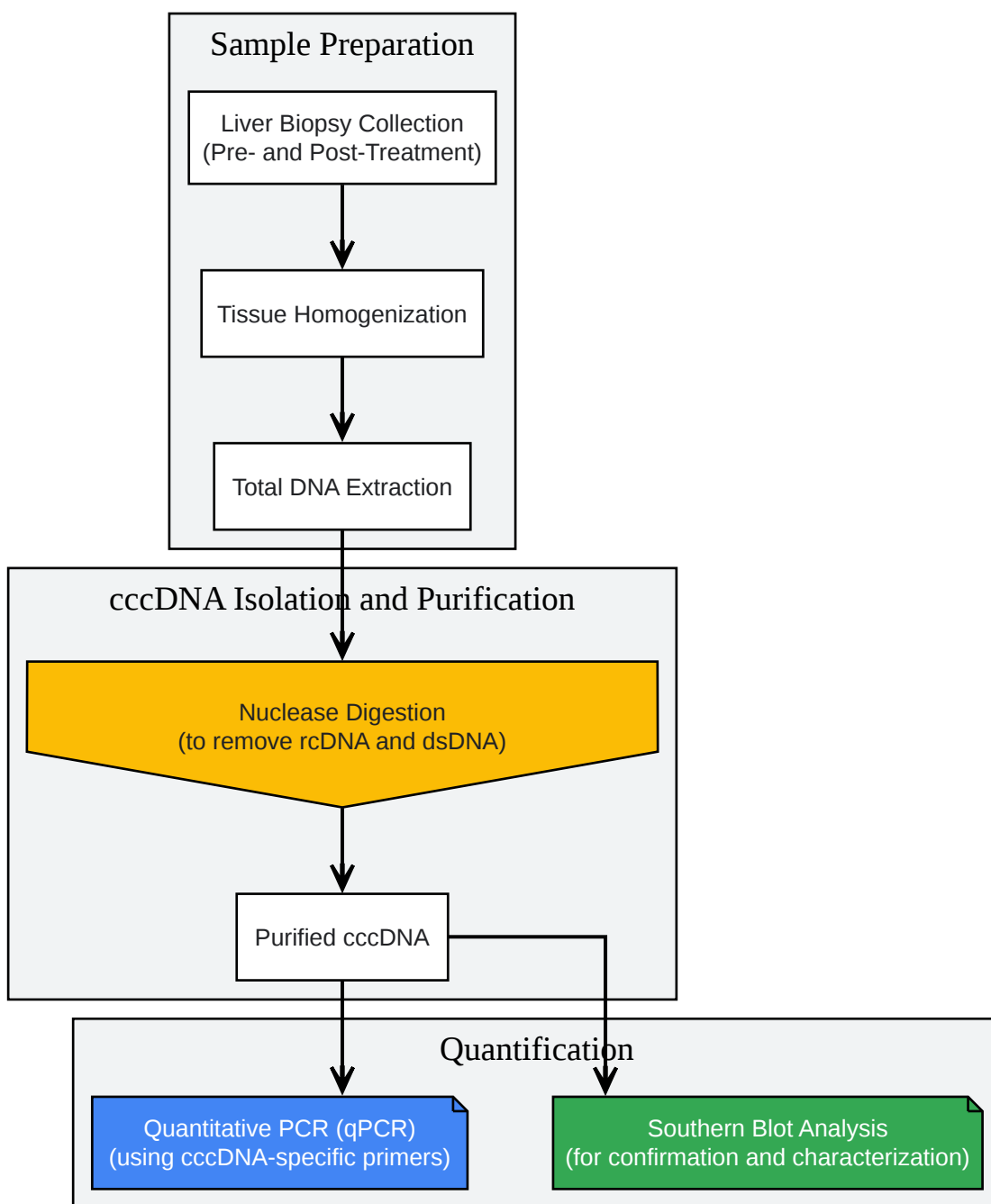
Introduction

Inarigivir ammonium (formerly SB 9200), an orally bioavailable small molecule, has been investigated as a potential therapeutic agent for chronic hepatitis B (CHB). It functions as a potent agonist of the retinoic acid-inducible gene I (RIG-I), a key intracellular pattern recognition receptor involved in the innate immune response to viral infections. Activation of RIG-I by inarigivir triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other antiviral effectors. This dual mechanism of action, combining direct antiviral activity and immune modulation, has shown effects on various markers of hepatitis B virus (HBV) replication. This technical guide provides an in-depth analysis of the available data on the effect of **inarigivir ammonium** on HBV covalently closed circular DNA (cccDNA), the persistent viral reservoir responsible for chronic infection.

Mechanism of Action: RIG-I Signaling Pathway

Inarigivir, as a dinucleotide prodrug, is metabolized intracellularly to its active triphosphate form, which then binds to and activates RIG-I. This activation initiates a downstream signaling cascade, as depicted in the diagram below, leading to an antiviral state within the hepatocyte.





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